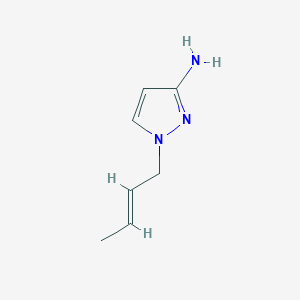
1-Amino-1-cyclopropylhex-4-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-cyclopropylhex-4-yn-2-one is an organic compound with the molecular formula C₉H₁₃NO. This compound is characterized by the presence of a cyclopropyl group, an amino group, and a hex-4-yn-2-one moiety.
Méthodes De Préparation
The synthesis of 1-Amino-1-cyclopropylhex-4-yn-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring and the subsequent introduction of the amino and hex-4-yn-2-one functional groups.
Analyse Des Réactions Chimiques
1-Amino-1-cyclopropylhex-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes or alkynes, to form various cyclic structures.
Applications De Recherche Scientifique
1-Amino-1-cyclopropylhex-4-yn-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Amino-1-cyclopropylhex-4-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclopropyl group provides conformational rigidity, which can enhance its binding affinity to target proteins or enzymes .
Comparaison Avec Des Composés Similaires
1-Amino-1-cyclopropylhex-4-yn-2-one can be compared with other cyclopropane-containing compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in the synthesis of peptidomimetics.
Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropyl ketones: Employed in organic synthesis for the preparation of various cyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-amino-1-cyclopropylhex-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h7,9H,4-6,10H2,1H3 |
Clé InChI |
GUTWZJXZLJVJIQ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(=O)C(C1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


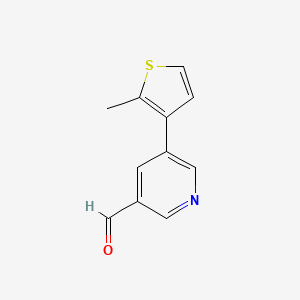
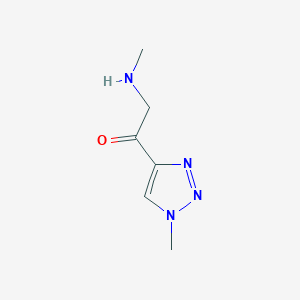
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
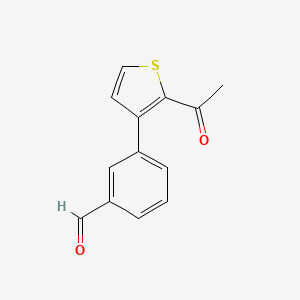
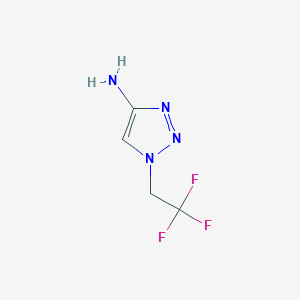
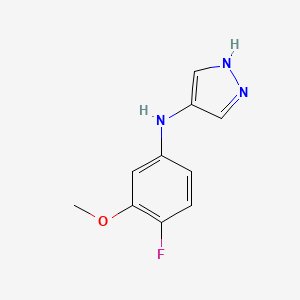

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)


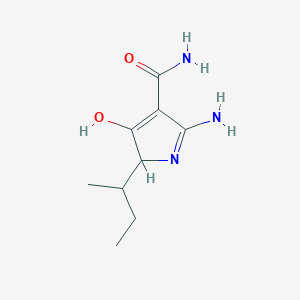
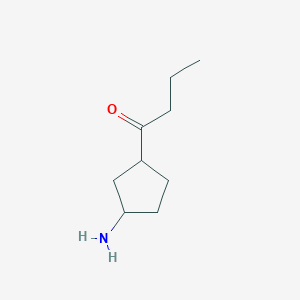
![2-Bromo-3-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13170856.png)
